An In-Depth Technical Guide to Ethyl Pyridin-2-ylcarbamate
An In-Depth Technical Guide to Ethyl Pyridin-2-ylcarbamate
CAS Number: 5255-67-4
This technical guide provides a comprehensive overview of Ethyl pyridin-2-ylcarbamate, a heterocyclic carbamate of interest to researchers, scientists, and professionals in drug development. The document details its physicochemical properties, safety information, synthesis, and analytical methodologies.
Chemical and Physical Properties
Ethyl pyridin-2-ylcarbamate is a stable, solid organic compound. Its key properties are summarized in the table below, providing a ready reference for experimental planning and safety assessments.
| Property | Value | Reference |
| CAS Number | 5255-67-4 | [1] |
| Molecular Formula | C₈H₁₀N₂O₂ | [1] |
| Molecular Weight | 166.18 g/mol | [1] |
| Melting Point | 48-50 °C | |
| Boiling Point | 182-184 °C | |
| Appearance | Solid | |
| Solubility | No specific data available, but likely soluble in polar organic solvents. |
Safety and Handling
Ethyl pyridin-2-ylcarbamate is classified as harmful if swallowed and is suspected of causing cancer. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.
Hazard Statements:
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H302: Harmful if swallowed.
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H350: May cause cancer.
Precautionary Statements:
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P201: Obtain special instructions before use.
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P264: Wash skin thoroughly after handling.
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P270: Do not eat, drink or smoke when using this product.
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P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
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P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
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P308 + P313: IF exposed or concerned: Get medical advice/attention.
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P405: Store locked up.
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P501: Dispose of contents/container to an approved waste disposal plant.
Synthesis of Ethyl Pyridin-2-ylcarbamate
Experimental Protocol: General Synthesis of N-Aryl Carbamates
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Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminopyridine in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or toluene).
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Addition of Base: Add a stoichiometric equivalent of a non-nucleophilic base, such as triethylamine or pyridine, to the reaction mixture.
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Addition of Ethyl Chloroformate: Cool the mixture in an ice bath (0 °C). Slowly add a stoichiometric equivalent of ethyl chloroformate dropwise to the stirred solution.
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Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
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Workup: Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
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Purification: The crude product can be purified by recrystallization or column chromatography to yield pure Ethyl pyridin-2-ylcarbamate.
Below is a workflow diagram for the synthesis of Ethyl pyridin-2-ylcarbamate.
Caption: A flowchart illustrating the general synthetic route to Ethyl pyridin-2-ylcarbamate.
Analytical Characterization
Detailed analytical data for Ethyl pyridin-2-ylcarbamate is not widely published. However, standard analytical techniques can be employed for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet) and the protons on the pyridine ring. The chemical shifts of the pyridine protons will be in the aromatic region and their splitting patterns will depend on their positions relative to the nitrogen atom and the carbamate substituent.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the carbamate, the two carbons of the ethyl group, and the carbons of the pyridine ring.
Infrared (IR) Spectroscopy:
The IR spectrum of Ethyl pyridin-2-ylcarbamate would be expected to show characteristic absorption bands for the N-H stretching of the carbamate group, C-H stretching of the aromatic and aliphatic portions, the C=O stretching of the carbamate, and C=N and C=C stretching vibrations of the pyridine ring.
High-Performance Liquid Chromatography (HPLC):
A reversed-phase HPLC method would be suitable for the analysis of Ethyl pyridin-2-ylcarbamate. A C18 column with a mobile phase gradient of water and a polar organic solvent like acetonitrile or methanol would likely provide good separation. Detection could be achieved using a UV detector, monitoring at a wavelength where the pyridine ring absorbs.
Biological Activity and Applications
Currently, there is no specific information available in the public domain regarding the biological activity, mechanism of action, or any associated signaling pathways for Ethyl pyridin-2-ylcarbamate. The carbamate functional group is present in a wide range of biologically active compounds and approved drugs, where it can act as a key pharmacophore or a linker.[2] The pyridine ring is also a common scaffold in medicinal chemistry.[3]
Given that Ethyl pyridin-2-ylcarbamate contains both of these moieties, it could be a valuable building block or starting material in the synthesis of more complex molecules for drug discovery programs. Its potential as a precursor for screening libraries is an area for further exploration.[4] Researchers investigating novel therapeutics may find this compound to be a useful intermediate for the synthesis of new chemical entities.
The diagram below illustrates a logical workflow for the preliminary biological evaluation of a novel compound like Ethyl pyridin-2-ylcarbamate.
Caption: A generalized workflow for the initial biological screening of a new chemical entity.
